molecular formula C7H11NO B2501913 3-Azabicyclo[4.2.0]octan-2-one CAS No. 1255641-78-1

3-Azabicyclo[4.2.0]octan-2-one

Cat. No. B2501913
CAS RN: 1255641-78-1
M. Wt: 125.171
InChI Key: BAWHGVUOCKUZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.2.0]octan-2-one, also known as tropanone, is a bicyclic organic compound with a nitrogen-containing six-membered ring. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.2.0]octan-2-one.

Scientific Research Applications

Synthesis of Novel Derivatives

3-Azabicyclo[4.2.0]octan-2-one has been utilized in synthesizing unique derivatives. Akritopoulou‐Zanze et al. (2007) described a methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations to create 3-azabicyclo[4.2.0]octan-4-one derivatives. This method is notable for its ability to create up to five stereocenters, typically yielding two diastereomers (Akritopoulou‐Zanze et al., 2007).

Structural Analysis

Sonar et al. (2006) undertook the synthesis and structural analysis of 1-azabicyclo[2.2.2]octan-3-ones, a related compound. Their study involved base-catalyzed condensation processes and X-ray analysis to understand the molecular conformation and double-bond geometry (Sonar et al., 2006).

Chemical Transformations

The compound's potential in various chemical transformations is highlighted in studies like Gregory et al. (1985), who explored intramolecular Michael-type additions for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, demonstrating low antimicrobial and hypotensive activity of the resultant compounds (Gregory et al., 1985).

Iodolactamization Processes

In a study by Knapp and Gibson (2003), iodolactamization processes involving 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, an intermediate of 2-cyclopentene-1-acetamide, were examined. This research contributes to understanding various cyclization and acylation processes (Knapp & Gibson, 2003).

Spectroscopic Studies

Berger (1978) conducted a study on the conformational dependence of 15N13C spin coupling constants in compounds like 2-Azabicyclo(2.2.2)octan-3-One, contributing to a deeper understanding of their structural and spectroscopic properties (Berger, 1978).

Antibacterial and Antifungal Activity

Walsh et al. (1996) reported on the synthesis of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, including 7-acetoxy-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one, showing significant antibacterial and antifungal activities in vitro (Walsh et al., 1996).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-azabicyclo[4.2.0]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-2-1-5(6)3-4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHGVUOCKUZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.